molecular formula C13H22NO4- B12349118 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

Cat. No.: B12349118
M. Wt: 256.32 g/mol
InChI Key: RYMSOTXUZCHXMO-UHFFFAOYSA-M
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Description

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is an organic compound with a complex structure It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate typically involves multiple steps. One common method includes the reaction of azepane derivatives with isobutyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Purification steps, including distillation and recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally related compound with different functional groups.

    2-Methyl-2-propanol: Another similar compound with a different ring structure.

Properties

Molecular Formula

C13H22NO4-

Molecular Weight

256.32 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16)/p-1

InChI Key

RYMSOTXUZCHXMO-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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